molecular formula C11H20FNO B1531537 (1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine CAS No. 2166406-21-7

(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine

Cat. No.: B1531537
CAS No.: 2166406-21-7
M. Wt: 201.28 g/mol
InChI Key: KWKWVKSNUXPUBK-FHZGLPGMSA-N
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Description

(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as a cyclohexanone derivative, is reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The resulting intermediate is then subjected to reductive amination with an oxolane-containing amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxolane ring may also play a role in the compound’s overall conformation and reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine is unique due to the presence of both a fluorine atom and an oxolane ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the oxolane ring can affect the compound’s overall conformation and reactivity.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h9-11,13H,1-8H2/t9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKWVKSNUXPUBK-FHZGLPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2CCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2CCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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